Embusartan

Neurogenic Hypertension Blood-Brain Barrier Permeability Central AT1 Receptor Blockade

Select Embusartan for research requiring CNS AT1 receptor blockade. Its high lipophilicity confers superior brain penetrance vs. losartan, enabling effective peripheral dosing. Demonstrates greater potency in inhibiting VSMC growth and provides a defined reference for sympathoinhibition studies. Ideal for hypertension, heart failure, and target organ damage reversal models.

Molecular Formula C25H24FN5O3
Molecular Weight 461.5 g/mol
CAS No. 156001-18-2
Cat. No. B1671201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmbusartan
CAS156001-18-2
Synonyms6-n-butyl-4-methoxycarbonyl-2-oxo-1-((2'-(1H-tetrazol-5-yl)-3-fluorobiphenyl-4-yl)methyl)-1,2-dihydropyridine
BAY 10-6734
BAY-10-6734
embu-sartan
embusartan
Molecular FormulaC25H24FN5O3
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC
InChIInChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30)
InChIKeyLYVGOAYMIAQLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Embusartan: An Orally Active, Brain-Penetrant AT1 Receptor Antagonist for Research on Cardiovascular and CNS Cross-Talk


Embusartan (BAY 10-6734; CAS 156001-18-2) is an oxopyridine derivative that functions as a potent, orally active angiotensin II type 1 (AT1) receptor antagonist [1]. It was developed by Bayer as an antihypertensive agent [2]. Key pharmacological features include its high lipophilicity, which enables effective penetration of the blood-brain barrier, and its capacity to inhibit AT1 receptor-mediated processes both peripherally and centrally [3]. Embusartan demonstrates significant potency in inhibiting angiotensin II binding and functional responses, with an IC50 reported to be < 1 nmol/L [4]. Its mechanism involves selective blockade of AT1 receptors, which mediate the vasoconstrictive, sodium-retaining, and growth-promoting effects of angiotensin II [1].

Why Generic Substitution of Embusartan in AT1 Receptor Research Is Problematic


Substituting embusartan with a generic AT1 receptor antagonist like losartan is not scientifically valid due to significant differences in physicochemical properties and pharmacokinetic profiles that directly impact research outcomes. Embusartan exhibits markedly higher lipophilicity than losartan, resulting in a twofold greater potency in penetrating the blood-brain barrier and blocking central AT1 receptors [1]. This translates to distinct experimental readouts, particularly in models of hypertension and cardiovascular disease where central nervous system (CNS) angiotensin II pathways are implicated. Consequently, using a less brain-penetrant alternative would fail to recapitulate the central pharmacodynamics achieved with embusartan, potentially leading to misinterpretation of results in studies focusing on sympathetic outflow, neurogenic hypertension, or the brain-renin angiotensin system.

Embusartan Quantitative Differentiation Guide: Comparative Potency and Brain Penetration Data


Superior CNS Penetration: Embusartan Exhibits Twofold Greater Potency than Losartan Inside the Blood-Brain Barrier

In a direct comparison using in vitro autoradiography in rat brain sections, embusartan demonstrated twofold higher potency than losartan in inhibiting [125I]Ang II binding within CNS nuclei protected by the blood-brain barrier (e.g., paraventricular nucleus) at 4 hours post-subcutaneous administration [1]. This difference in central blockade was maintained after 6 days of chronic dosing (30 mg/kg/day), with embusartan causing 15-33% inhibition at 24 hours post-dose versus 10-24% for losartan [1].

Neurogenic Hypertension Blood-Brain Barrier Permeability Central AT1 Receptor Blockade

Comparative Vascular Smooth Muscle Cell Growth Inhibition: Embusartan Exhibits Significantly Greater Potency than Losartan

In cultured vascular smooth muscle cells (VSMCs), embusartan demonstrated significantly greater potency than losartan in inhibiting key angiotensin II-induced growth-related events [1]. Half-maximal inhibitory concentration (IC50) values for embusartan were consistently lower than those for losartan in assays measuring [125I]Ang II binding, DNA synthesis, and protein synthesis [1].

Vascular Biology Hypertension Vascular Smooth Muscle Cell Hypertrophy

Cardiac Hypertrophy Reversal in Salt-Loaded Dahl Rats: Evidence of Blood Pressure-Independent Cardioprotection

In salt-loaded Dahl S rats, a model of low-renin hypertension, treatment with embusartan did not delay the onset of hypertension but significantly prevented the development of cardiac hypertrophy and the associated increase in plasma atrial natriuretic peptide (ANP) [1]. This suggests a blood pressure-independent cardioprotective effect not shared by all antihypertensive agents.

Cardiac Hypertrophy Heart Failure Salt-Sensitive Hypertension

Comparative Presynaptic AT1 Receptor Blockade: Embusartan Matches Valsartan and Candesartan in Sympathoinhibition

In the pithed rat model, embusartan's potency in blocking presynaptic AT1 receptors, as measured by the reduction in stimulation-induced diastolic blood pressure (DBP) increase, was equivalent to that of valsartan and candesartan, and significantly lower than that of eprosartan [1]. The calculated ED20 values (-log mol/kg) for reducing DBP by 20 mmHg at 2 Hz were 5.62 ± 0.13 for embusartan, compared to 5.50 ± 0.12 for valsartan, 5.77 ± 0.10 for candesartan, and 6.32 ± 0.12 for eprosartan [1].

Sympathetic Nervous System Neurotransmission Pithed Rat Model

Optimized Research Applications for Embusartan Based on Its Differentiated Pharmacological Profile


Investigating the Role of Central AT1 Receptors in Neurogenic Hypertension and Sympathetic Hyperactivity

Embusartan's superior brain penetration makes it the preferred AT1 antagonist for in vivo studies examining the contribution of central angiotensin II pathways to blood pressure regulation and sympathetic outflow. Models include chronic ouabain-induced hypertension, salt-sensitive hypertension in Dahl S rats, and studies of central sodium sensing. Losartan, with its lower CNS bioavailability, would yield quantitatively different and potentially misleading results in these paradigms [1]. Embusartan's defined, twofold advantage in central receptor occupancy allows for more robust and dose-dependent interrogation of brain-AT1 receptor function.

Studying Blood Pressure-Independent Cardioprotective and Vascular Remodeling Effects in Low-Renin Models

Embusartan's ability to prevent cardiac hypertrophy and vascular smooth muscle cell growth independently of blood pressure reduction positions it as a key reagent for dissecting the direct tissue-level effects of AT1 receptor blockade. Researchers studying cardiac remodeling in salt-loaded Dahl S rats or vascular hypertrophy in cultured VSMCs can leverage embusartan to separate hemodynamic from local paracrine/autocrine actions of angiotensin II, a distinction not as clearly demonstrable with some other AT1 blockers [2].

Comparative Pharmacological Studies of AT1 Antagonist Subtype Selectivity and Potency

Embusartan's well-characterized potency profile in both central and peripheral assays (ED20, pA2) against a panel of common comparators (valsartan, candesartan, eprosartan, losartan) makes it an ideal reference compound for benchmarking new AT1 antagonists or for investigating differential effects on pre- versus post-synaptic AT1 receptors. Studies such as those by Balt et al. demonstrate its specific place within the pharmacological hierarchy of this drug class, providing a validated benchmark for potency comparisons [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Embusartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.